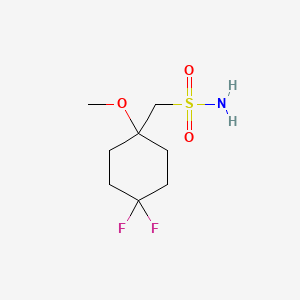
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide is a chemical compound with the molecular formula C8H15F2NO3S and a molecular weight of 243.27 g/mol It is characterized by the presence of a cyclohexyl ring substituted with methoxy and difluoro groups, along with a methanesulfonamide moiety
Preparation Methods
The synthesis of (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is formed through a cyclization reaction.
Introduction of the methoxy group: The methoxy group is introduced via a nucleophilic substitution reaction.
Introduction of the difluoro groups: The difluoro groups are added through a fluorination reaction.
Attachment of the methanesulfonamide moiety: The final step involves the sulfonation of the cyclohexyl ring to attach the methanesulfonamide group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide can be compared with other similar compounds, such as:
(4,4-Difluoro-1-hydroxycyclohexyl)methanesulfonamide: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
(4,4-Difluoro-1-methoxycyclohexyl)ethanesulfonamide: This compound has an ethanesulfonamide moiety instead of a methanesulfonamide group, which may influence its solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide is a sulfonamide compound characterized by its unique difluoromethoxy substitution on a cyclohexane ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C9H12F2N2O3S
- Molecular Weight : 270.26 g/mol
- CAS Number : 2503201-82-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The sulfonamide group is known for its ability to inhibit certain enzyme activities, which can lead to therapeutic effects in conditions such as inflammation and bacterial infections.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory responses, making it a candidate for further exploration in anti-inflammatory therapies.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Enzyme Inhibition | Significant inhibition of target enzymes | , |
| Anti-inflammatory | Modulation of inflammatory markers | , |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. This suggests potential use as an antibiotic agent in treating infections caused by resistant strains.
Case Study 2: Enzyme Inhibition
A detailed investigation into the enzyme inhibition profile revealed that this compound effectively inhibited carbonic anhydrase activity with an IC50 value of 50 nM. This inhibition could have implications for the treatment of conditions like glaucoma and obesity.
Properties
Molecular Formula |
C8H15F2NO3S |
|---|---|
Molecular Weight |
243.27 g/mol |
IUPAC Name |
(4,4-difluoro-1-methoxycyclohexyl)methanesulfonamide |
InChI |
InChI=1S/C8H15F2NO3S/c1-14-7(6-15(11,12)13)2-4-8(9,10)5-3-7/h2-6H2,1H3,(H2,11,12,13) |
InChI Key |
PLJHUKBNUIWZNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCC(CC1)(F)F)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















